Potassium bis(trimethylsilyl)amide

Übersicht

Beschreibung

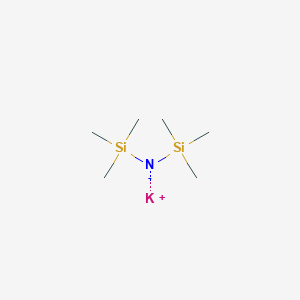

Potassium bis(trimethylsilyl)amide (KHMDS), also known as potassium hexamethyldisilazide, is a sterically hindered, non-nucleophilic strong base with the chemical formula [(CH₃)₃Si]₂NK. It is widely used in organic synthesis for deprotonation reactions, particularly where high base strength and low nucleophilicity are required to avoid side reactions . KHMDS is commercially available as a white crystalline solid or as solutions in tetrahydrofuran (THF), toluene, or methyl tert-butyl ether (MTBE) . Its molecular weight is 199.48 g/mol, and its CAS registry number is 40949-94-8 .

KHMDS is pivotal in reactions such as:

- Still–Gennari olefination, where it enables Z-selective olefination of carbonyl compounds using bis(2,2,2-trifluoroethyl) phosphonate reagents .

- Late-stage derivatization of biorelevant compounds, including selective protodesilylation and elimination reactions .

- Deprotonation of triazolium salts to generate mesoionic N-heterocyclic olefin ligands .

Vorbereitungsmethoden

Preparation Methods

Reaction of Hexamethyldisilazane with Potassium Hydride in THF

A widely adopted method involves the reaction of HMDS with potassium hydride (KH) in THF. This procedure, described by Åhman and Somfai , employs sonication to accelerate hydrogen gas evolution, ensuring complete conversion. The reaction proceeds as follows:

Procedure :

-

Potassium hydride (3.22 g, 20.1 mmol) is washed with hexane to remove oil impurities.

-

THF (20 mL) and HMDS (3.81 mL, 18.1 mmol) are added under argon.

-

The mixture is sonicated until hydrogen evolution ceases, yielding a clear solution of KHMDS .

Advantages :

-

Mild conditions (room temperature).

-

High purity due to inert atmosphere.

Potassium Metal with Electron Acceptors

This method utilizes potassium metal and electron-deficient aromatic hydrocarbons (e.g., styrene, isoprene, or naphthalene) to generate a potassium complex, which subsequently reacts with HMDS:

Procedure :

-

Potassium metal is dissolved in THF with naphthalene (1:1 molar ratio) to form a dark green solution.

-

HMDS is added dropwise, yielding KHMDS after stirring for 12 hours .

Advantages :

In Situ Generation from Potassium Hydride and HMDS

Industrial protocols often prepare KHMDS in situ by mixing KH and HMDS directly in toluene or THF. The reaction is exothermic and requires careful temperature control:

Procedure :

-

A 0.5 M solution of HMDS in toluene is chilled to 0°C.

-

Potassium hydride is added portion-wise under nitrogen.

Advantages :

Potassium Amide Route

Although less common, KHMDS can be synthesized by reacting HMDS with potassium amide (KNH₂) in liquid ammonia:

2 \rightarrow \text{KHMDS} + \text{NH}3 \uparrow

Procedure :

-

Potassium amide is suspended in liquid ammonia at −33°C.

-

HMDS is added slowly, and ammonia is evaporated under vacuum .

Challenges :

Catalytic Methods Using Potassium tert-Butoxide

Recent advancements explore catalytic approaches using potassium tert-butoxide (KOtBu) to deprotonate HMDS:

Procedure :

-

HMDS and KOtBu are refluxed in hexane.

-

tert-Butanol is removed azeotropically to drive the reaction .

Advantages :

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Potassium bis(trimethylsilyl)amide is primarily used as a strong base in various chemical reactions. It is involved in deprotonation reactions, where it abstracts a proton from a substrate, forming a corresponding anion . This compound is also used in the alkylation of carbonyl compounds and the preparation of lanthanide complexes . The major products formed from these reactions depend on the specific substrates and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Deprotonation Reactions

KHMDS is primarily used as a strong base for deprotonation reactions. It facilitates the synthesis of complex organic molecules by enabling the formation of enolates and other reactive intermediates. This property is particularly beneficial in the synthesis of carbonyl compounds and their derivatives.

| Reaction Type | Application |

|---|---|

| Enolate Formation | Used to generate enolates from carbonyl compounds, enhancing reactivity in subsequent reactions. |

| Alkylation | Enables the alkylation of carbonyl compounds, leading to the formation of various alkylated products. |

Case Study : A study demonstrated that KHMDS effectively generates enolates from ketones, allowing for high-yield alkylation reactions under mild conditions .

Organometallic Chemistry

KHMDS plays a crucial role in the preparation of organometallic compounds, which are essential for catalysis and materials science. Its sterically hindered nature allows for selective reactions that are often not achievable with less hindered bases.

| Application | Description |

|---|---|

| Organometallic Synthesis | Acts as a base in the formation of organometallic complexes, enhancing their reactivity and stability. |

| Catalysis | Utilized in catalytic cycles for various transformations, including C–C bond formations. |

Case Study : Research has shown that KHMDS can be used as a catalyst in transition metal-free C–H silylation reactions, demonstrating its utility in synthesizing silicon-containing compounds .

Polymer Science

In polymer science, KHMDS is employed in the development of silicon-based polymers. Its unique properties contribute to the thermal stability and flexibility of these materials, making them suitable for applications in electronics and automotive industries.

| Property | Benefit |

|---|---|

| Thermal Stability | Enhances the performance of polymers under high-temperature conditions. |

| Flexibility | Improves the mechanical properties of silicon-based polymers, making them more adaptable for various applications. |

Case Study : The use of KHMDS in synthesizing polysiloxanes has been shown to yield materials with superior thermal and mechanical properties compared to traditional silicon-based polymers .

Pharmaceuticals

KHMDS is instrumental in drug development, particularly in synthesizing nitrogen-containing heterocycles, which are critical components in many pharmaceuticals.

Case Study : In a notable application, KHMDS was utilized to streamline the synthesis of β3-adrenergic receptor agonists, which are explored for their potential anti-stress effects .

Wirkmechanismus

The mechanism of action of potassium bis(trimethylsilyl)amide involves its role as a strong base. It abstracts protons from substrates, generating corresponding anions that can participate in further chemical reactions . The compound’s non-nucleophilic nature is due to the steric hindrance provided by the trimethylsilyl groups, which prevents it from participating in nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

KHMDS belongs to the bis(trimethylsilyl)amide family, which includes lithium bis(trimethylsilyl)amide (LiHMDS) and sodium bis(trimethylsilyl)amide (NaHMDS). These compounds share the [(CH₃)₃Si]₂N⁻ anion but differ in their counterions (K⁺, Li⁺, Na⁺), leading to distinct reactivity and selectivity.

Key Properties and Structural Differences

Reactivity and Selectivity

- Base Strength and Solvent Effects: LiHMDS is stronger than KHMDS in THF due to lithium’s smaller ionic radius, which enhances anion coordination . However, KHMDS outperforms LiHMDS in polar aprotic solvents like DMF, where lithium’s solvation effects reduce reactivity . NaHMDS exhibits intermediate reactivity and is often used in stereoselective enolization reactions. For example, in THF, NaHMDS achieves superior stereoselectivity compared to KHMDS .

- Reaction-Specific Performance: C-Alkylation Studies: In the synthesis of (+)-saxitoxin derivatives, KHMDS and LiHMDS were tested for C-alkylation efficiency. LiHMDS provided higher yields due to its ability to stabilize transition states via tighter ion pairing . Acylation Reactions: In a study comparing bases for acylation, n-BuLi outperformed KHMDS and LiHMDS by minimizing enolate decomposition pathways . Ynamide Reorganization: KHMDS and NaHMDS gave low yields (<10%) in skeletal reorganization reactions of N-sulfonyl ynamides, whereas LiHMDS achieved 31% yield .

Thermal Stability and Handling

- KHMDS is thermally stable up to 100°C in solution, making it suitable for reactions requiring elevated temperatures .

- LiHMDS is more moisture-sensitive and typically requires cryogenic conditions (−78°C) to prevent decomposition .

- NaHMDS offers a balance of stability and solubility, often used in large-scale syntheses .

Research Findings and Case Studies

Case Study: Still–Gennari Olefination

KHMDS, combined with 18-crown-6, enables Z-selective olefination of aldehydes and ketones. Its bulky [(CH₃)₃Si]₂N⁻ anion minimizes side reactions, achieving Z/E ratios >20:1 in trifluoroethyl phosphonate-mediated reactions .

Case Study: Deprotonation of Triazolium Salts

KHMDS successfully deprotonated triazolium salts to generate mesoionic N-heterocyclic olefins (mNHOs) at room temperature, whereas NaHMDS required higher temperatures and gave lower yields .

Case Study: Base-Dependent Enolate Formation

In the synthesis of γ-lactams, KHMDS and NaHMDS produced competing amidate and enolate ions. NaHMDS in THF favored the desired amidate pathway, while KHMDS led to enolate decomposition .

Biologische Aktivität

Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, non-nucleophilic base widely utilized in organic synthesis. Its unique properties facilitate various chemical reactions, making it an essential compound in both academic and industrial research. This article delves into the biological activity of KHMDS, highlighting its mechanisms of action, applications, and relevant case studies.

Overview of this compound

- Chemical Formula :

- Molecular Weight : 199.49 g/mol

- pKa : Approximately 26, indicating its strength as a base compared to other amides like lithium diisopropylamide (pKa ~36) .

KHMDS is characterized by its high solubility in organic solvents and its ability to form solvated monomers or dimers depending on the solvent conditions .

KHMDS primarily acts as a Bronsted base , facilitating deprotonation reactions that generate carbanions from acidic hydrogen atoms. This process is crucial for various organic transformations, including nucleophilic substitutions and additions .

Target Pathways

- Carbanion Generation : KHMDS abstracts protons from substrates, forming carbanions that can engage in further reactions.

- Catalytic Role : It serves as an efficient catalyst in reactions involving silanols and terminal acetylenes, leading to the formation of organogermanes .

Applications in Biological Research

KHMDS has been employed in several biological contexts, particularly in synthesizing compounds with potential therapeutic effects. Some notable applications include:

- Synthesis of Organogermanes : KHMDS has been used to catalyze the formation of germasiloxanes and alkynylgermanes, which have implications in medicinal chemistry .

- Polymer Chemistry : It acts as an anionic initiator for the preparation of poly(ethylene oxide), showcasing its versatility beyond traditional organic synthesis .

Case Studies and Research Findings

- Catalytic Efficiency :

- Comparison with Other Bases :

-

Biochemical Pathways :

- Investigations into the biochemical pathways influenced by KHMDS revealed its potential interactions with various biological molecules, although specific targets remain largely unexplored. The compound's ability to facilitate the formation of reactive intermediates suggests it could play a role in developing new therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 199.49 g/mol |

| pKa | ~26 |

| Solubility | High in organic solvents |

| Common Uses | Organic synthesis, catalysis |

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Silanol + Alkynylgermane | 92 | High selectivity observed |

| Poly(ethylene oxide) | Variable | Dependent on reaction conditions |

Q & A

Basic Research Questions

Q. What are the critical handling and storage considerations for KHMDS in experimental workflows?

KHMDS is highly moisture-sensitive and reacts violently with water, necessitating strict anhydrous conditions. Storage should be in a dry inert atmosphere (e.g., argon or nitrogen) at room temperature. Solutions in tetrahydrofuran (THF) or toluene (typical concentrations: 0.5–1.0 M) require airtight containers to prevent solvent evaporation or ingress of moisture . Safety protocols mandate using gloves, goggles, and face shields due to its corrosive and flammable nature (flash point: 7°C in toluene solutions). Always neutralize residues with dry alcohol before disposal .

Q. How is KHMDS utilized as a non-nucleophilic base in deprotonation reactions?

KHMDS is favored for deprotonating weakly acidic substrates (e.g., alcohols, amines, or carbonyl compounds) without inducing nucleophilic side reactions. For example, in enolate formation, a 1.0 M THF solution of KHMDS is added dropwise to a substrate in THF at −78°C under inert gas. The reaction progress is monitored via quenching aliquots and analyzing by NMR or GC-MS. Its steric bulk ([Si(CH₃)₃]₂N⁻) prevents unwanted additions, making it ideal for stereoselective syntheses .

Advanced Research Questions

Q. How does KHMDS enable main-group catalysis in silicon–nitrogen bond formation?

KHMDS acts as a catalyst in dealkynative coupling of amines with bis(trimethylsilyl)acetylene to form silylamines. A typical protocol involves 10 mol% KHMDS in THF at 60°C, achieving high chemoselectivity (yields >85%). The mechanism involves activation of the alkyne via potassium coordination, followed by N–H bond cleavage and Si–C coupling. This method avoids transition metals, aligning with green chemistry goals .

Q. What role does KHMDS play in stabilizing reactive intermediates like anionic oxoboranes?

KHMDS deprotonates diboryl-substituted hydroxylboranes to generate cyclic anionic oxoboranes. For instance, reacting 1.2 equivalents of KHMDS with the precursor in toluene at room temperature, in the presence of [2.2.2]cryptand, sequesters K⁺ ions and stabilizes the oxoborane anion. This approach enables isolation of otherwise unstable species for X-ray crystallography and reactivity studies .

Q. How is KHMDS applied in synthesizing superbasic carbodiphosphoranes?

KHMDS deprotonates cationic precursors (e.g., tetramethylguanidinium salts) to form carbodiphosphoranes, which exhibit exceptional basicity (pKₐ >40). The reaction is performed in THF at −40°C, followed by warming to room temperature. Basicity is quantified via NMR titration with trifluoroacetic acid. This method provides access to non-ionic superbases for CO₂ capture and catalysis .

Q. Methodological and Analytical Considerations

Q. How can researchers mitigate competing side reactions when using KHMDS in multistep syntheses?

- Solvent Choice: Use aprotic solvents (THF, toluene) to avoid proton sources.

- Temperature Control: Low temperatures (−78°C) suppress equilibration of enolate intermediates.

- Additive Screening: Chelating agents (e.g., HMPA) enhance reaction selectivity by modifying potassium coordination .

- In Situ Monitoring: FTIR or Raman spectroscopy tracks deprotonation progress without quenching .

Q. What analytical techniques validate KHMDS-mediated reaction outcomes?

- NMR Spectroscopy: ¹H/¹³C NMR identifies deprotonation sites and intermediate structures.

- X-ray Crystallography: Confirms geometries of stabilized anions (e.g., oxoboranes) .

- Mass Spectrometry: High-resolution MS verifies molecular weights of sensitive products .

Q. Safety and Reactivity Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Flash Point (THF solution) | 7°C (44.6°F) | |

| Reactivity | Violent reaction with water; corrosive | |

| Storage | Airtight, inert atmosphere, room temperature |

Eigenschaften

IUPAC Name |

potassium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQJLUDMLPAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18KNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390655 | |

| Record name | Potassium bis(trimethylsilyl)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40949-94-8 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bis(trimethylsilyl)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.